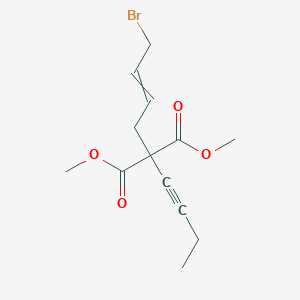
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method involves the alkylation of dimethyl malonate with 4-bromobut-2-en-1-yl and but-1-yn-1-yl groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne and alkene groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the alkyne and alkene groups can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (4-bromobut-2-en-1-yl)malonate: Similar structure but lacks the alkyne group.
Dimethyl (but-1-yn-1-yl)malonate: Similar structure but lacks the alkene group.
Dimethyl (4-bromobutyl)malonate: Similar structure but lacks both the alkyne and alkene groups.
Eigenschaften
CAS-Nummer |
802918-66-7 |
|---|---|
Molekularformel |
C13H17BrO4 |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
dimethyl 2-(4-bromobut-2-enyl)-2-but-1-ynylpropanedioate |
InChI |
InChI=1S/C13H17BrO4/c1-4-5-8-13(11(15)17-2,12(16)18-3)9-6-7-10-14/h6-7H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
XQHBPKROFCSZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)



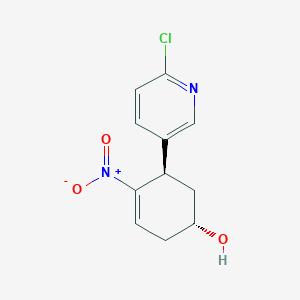
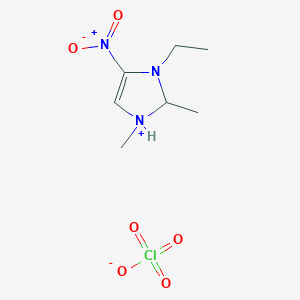
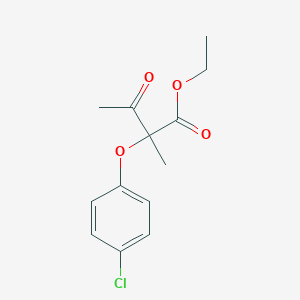
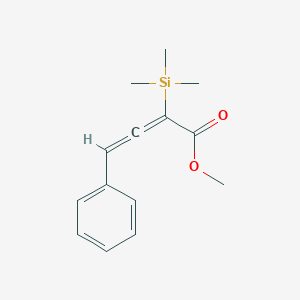
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)

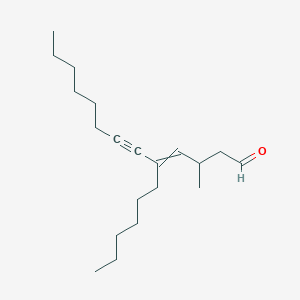

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

